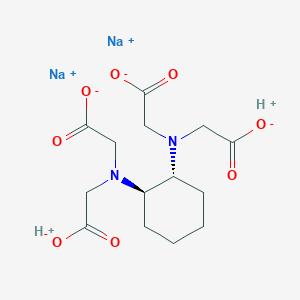CDTA DISODIUM SALT
CAS No.: 57137-35-6
Cat. No.: VC3222778
Molecular Formula: C14H20N2Na2O8
Molecular Weight: 390.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 57137-35-6 |
|---|---|
| Molecular Formula | C14H20N2Na2O8 |
| Molecular Weight | 390.30 g/mol |
| IUPAC Name | disodium;2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
| Standard InChI | InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2/t9-,10-;;/m1../s1 |
| Standard InChI Key | TVTLKUMLAQUFAS-HSTMFJOWSA-L |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
| SMILES | [H+].[H+].C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Properties and Structure
Molecular Structure
CDTA disodium salt consists of a cyclohexane ring with two amino groups at positions 1 and 2, each substituted with two acetate groups. The disodium salt form has two of the carboxylic acid groups deprotonated and neutralized with sodium ions. This molecular arrangement provides the compound with its characteristic chelating properties.
Chemical Identifiers and Formula
The chemical properties of CDTA disodium salt are well-documented and provide insight into its behavior in various applications:
| Property | Value |
|---|---|
| CAS Number | 57137-35-6 |
| Molecular Formula | C14H20N2Na2O8 |
| Molecular Weight | 390.3 g/mol |
| MDL Number | MFCD00151724 |
The molecular structure includes a cyclohexane backbone with strategically positioned functional groups that facilitate metal ion coordination .
Nomenclature and Synonyms
CDTA disodium salt is known by several names in scientific literature and commercial catalogs. These alternative designations include:
Common Synonyms
-
NA2-DCTA
-
CDTA-2Na
-
HEXAVER(R)
-
HEXAVER(R) DISODIUM SALT
-
IDRANAL(R) IV
-
TITRIPLEX(R) IV
-
CYCLOHEXANEDIAMINETETRAACETIC ACID, DISODIUM SALT
-
1,2-CYCLOHEXANEDIAMINE-N,N,N'N'-TETRAACETIC ACID DISODIUM SALT
This variety of names reflects the compound's wide use across different industries and research fields, with some names representing specific commercial formulations.
Physical Properties
The physical properties of CDTA disodium salt influence its handling, storage, and application in laboratory settings:
Solution Properties
CDTA disodium salt is available in various formulations, including as a volumetric standard solution with a concentration of 0.1 mol/l (0.1 N). Such solutions typically have a density of approximately 1.025 g/cm³ . The solution form facilitates precise measurement and application in analytical procedures.
Solubility Characteristics
While the search results don't specifically detail the solubility of CDTA disodium salt, information about the parent compound (CDTA) indicates that it is slightly soluble in water but readily soluble in 1N sodium hydroxide and other alkaline solutions. The disodium salt form generally exhibits improved water solubility compared to the parent acid .
Applications and Uses
Analytical Chemistry Applications
CDTA disodium salt serves as an important analytical reagent, particularly as a complexating agent for metal ions. Its ability to form stable complexes makes it valuable in various analytical procedures:
-
Volumetric analysis: Used as a standardized solution for titrimetric determinations
-
Metal complexation: Forms complexes with various metal ions, allowing for their determination or masking in analytical procedures
-
Laboratory and research applications: Utilized in precise chemical analysis and research protocols
Specialized Applications
Based on information about related compounds, CDTA disodium salt likely plays a role in:
-
Preparation of lanthanide shift reagents for NMR spectroscopy
-
Separation and determination of metal-organic complexes via capillary electrophoresis with UV detection
-
Environmental analysis and water quality assessment procedures
Related Compounds
CDTA and Its Derivatives
Several compounds are structurally or functionally related to CDTA disodium salt:
-
Trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA, the parent compound, CAS No. 482-54-2)
-
CDTA disodium magnesium salt trihydrate (CAS No. 63451-33-2, formula C14H18N2Na2MgO8·3H2O)
These related compounds share similar chelating properties and applications, with variations in metal ion selectivity and complex stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume